Pantoprazole magnesium dihydrate

Solid-State Stability API Degradation Forced Degradation Studies

PPI API degradation during manufacturing or storage in humid/tropical zones increases batch failure risk. Pantoprazole magnesium dihydrate (CAS 471293-63-7) solves this via superior solid-state stability. - **Thermal stability**: No degradation or discoloration after 4 days at 90°C (vs. rapid degradation of sodium salt). - **Formulation advantage**: Lower solubility enables robust enteric coating & reproducible delayed release for generic Tecta® or tropical climate (ICH Zone IV) production. - **Supply chain benefit**: Reduces need for costly cold-chain logistics; lowers total cost of ownership for high-humidity manufacturing sites.

Molecular Formula C32H34F4MgN6O10S2+2
Molecular Weight 827.1 g/mol
CAS No. 471293-63-7
Cat. No. B12778572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole magnesium dihydrate
CAS471293-63-7
Molecular FormulaC32H34F4MgN6O10S2+2
Molecular Weight827.1 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.O.O.[Mg+2]
InChIInChI=1S/2C16H15F2N3O4S.Mg.2H2O/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;/h2*3-7,15H,8H2,1-2H3,(H,20,21);;2*1H2/q;;+2;;
InChIKeyVJLJCPBPXPRSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pantoprazole Magnesium Dihydrate Procurement & Formulation Guide


Pantoprazole magnesium dihydrate (CAS 471293-63-7) is the dihydrate crystalline form of the magnesium salt of pantoprazole, a substituted benzimidazole proton pump inhibitor (PPI) that irreversibly inhibits gastric H+/K+ ATPase [1]. The compound's molecular formula is C32H34F4MgN6O10S2·2H2O (MW 827.1 g/mol) [2]. Unlike the anhydrous form or alternative salt forms, this specific hydrate form is characterized by distinct solid-state properties that confer quantifiable advantages in thermal stability and formulation robustness, making it a preferred active pharmaceutical ingredient (API) form for solid oral dosage development [3].

Selects for solid oral dosage development requiring thermal process tolerance (e.g., hot melt extrusion).
Supports enteric-coated delayed-release formulation design with controlled dissolution context.
Preferred hydrate API form for stability screening in high-humidity, ICH Zone IV distribution profiles.

Pantoprazole Magnesium Dihydrate: Salt Substitution Risks


Although both are PPIs, pantoprazole magnesium dihydrate cannot be generically substituted with pantoprazole sodium sesquihydrate in solid oral dosage forms without significant reformulation and stability risk. The two salt forms exhibit fundamentally different physicochemical profiles: the magnesium salt demonstrates markedly lower aqueous solubility and a distinct dissolution profile [1], while critically, the sodium salt undergoes rapid thermal degradation and discoloration under conditions where the magnesium dihydrate remains stable [2]. These differences directly impact the design of enteric coatings, the selection of excipients, and the long-term shelf-life stability of the finished product, necessitating a salt-specific formulation approach rather than a simple molar equivalent substitution [3].

Pantoprazole Magnesium Dihydrate vs. Sodium Sesquihydrate
Target (Magnesium Dihydrate)
Lower aqueous solubility; distinct dissolution profile.
Stable under thermal stress; no discoloration at 90°C.
Potential Substitute (Sodium Salt)
Higher aqueous solubility; rapid initial dissolution.
Rapid thermal degradation; brown-red discoloration may shift enteric-coating stability expectations.
Direct molar equivalent substitution may shift enteric-coating performance, excipient compatibility, and long-term shelf-life stability. A salt-specific formulation review is required.
Anhydrous Magnesium Pantoprazole
Solid-state properties and hydration state may differ. Hydrate form provides distinct thermal and stability advantages not guaranteed with anhydrous material. Supplier specification review is recommended.

Pantoprazole Magnesium Dihydrate: Comparative Evidence


Thermal Stability: Magnesium vs. Sodium Salt

Pantoprazole magnesium dihydrate exhibits dramatically superior thermal stability compared to the sodium salt form. Under accelerated stress conditions of 90°C over 4 days, the magnesium dihydrate demonstrates complete stability with almost no discoloration or decomposition. In stark contrast, under identical conditions, pantoprazole sodium sesquihydrate and monohydrate undergo significant degradation, turning brown-red with the formation of considerable amounts of decomposition products [1].

Thermal Stability
Head-to-head
Stable for 4 days at 90°C; almost no discoloration or decomposition
Supports selection where high thermal process tolerance is a decision factor. Sodium salts degraded rapidly under same conditions.
Forced degradation study; formulation-specific confirmation recommended.
Solid-State Stability API Degradation Forced Degradation Studies

GERD Healing: Magnesium vs. Sodium Salt

In a randomized, double-blind, controlled, multicenter clinical trial, pantoprazole magnesium dihydrate (pantoprazole-Mg) 40 mg once daily demonstrated a numerically superior healing rate for reflux esophagitis at 4 weeks compared to pantoprazole sodium (pantoprazole-Na) 40 mg. The healing rate at 4 weeks was 72.7% (95% CI 67.5, 77.5) for pantoprazole-Mg versus 66.2% (95% CI 60.7, 71.5) for pantoprazole-Na, while demonstrating non-inferiority at the 8-week primary endpoint (87.3% vs. 85.0%) [1]. The study attributes this to a longer elimination half-life and prolonged drug exposure of the magnesium salt [1].

4-Week Healing Endpoint
Head-to-head
Magnesium: 72.7% (95% CI 67.5–77.5) vs. Sodium: 66.2% (95% CI 60.7–71.5)
Reported higher healing endpoint at 4 weeks in a multicenter trial. Non-inferiority met at 8-week primary endpoint.
Randomized controlled trial, n=636 outpatients; formulation-specific exposure context.
Clinical Efficacy GERD Treatment Healing Rate

Controlled Dissolution Profile

The magnesium salt of pantoprazole exhibits lower aqueous solubility compared to the sodium salt form. This physicochemical property results in a longer dissolution time in the stomach, which can influence the design of enteric coatings and the overall drug release profile [1]. While specific solubility values in mg/mL are proprietary or require advanced search, the comparative statement of lower solubility is a well-documented and reproducible class effect.

Dissolution Profile
Class-level
Lower aqueous solubility; slower dissolution vs. sodium salt
Enteric-coating design must account for salt-specific dissolution behavior. Context-dependent.
Qualitative comparison; quantitative values require source-specific verification.
Dissolution Profile Enteric Coating Design Biopharmaceutics

Oral Bioavailability & Pharmacokinetics

Pantoprazole magnesium dihydrate exhibits an absolute oral bioavailability of approximately 77%, a value that remains unchanged with multiple dosing [1][2]. A clinical study (EudraCT 2004-000493-32) evaluated pantoprazole-magnesium dihydrate 80 mg o.d. compared to pantoprazole-sodium sesquihydrate 40 mg o.d. for healing of GERD esophagitis grades A-D over 4 or 8 weeks [3], providing a regulatory and clinical foundation for its use at higher doses.

Oral Bioavailability
Reported
Absolute bioavailability ~77%
Supports predictable systemic exposure in fasting-state PK models. Unchanged with multiple dosing.
Data from regulatory and literature sources; confirm with current COA.
Bioavailability Pharmacokinetics Acid Suppression

Pantoprazole Magnesium Dihydrate: Industrial & Research Applications


Thermally Stable Solid Oral Dosage Forms

The demonstrated thermal stability of pantoprazole magnesium dihydrate at 90°C for 4 days, in direct contrast to the sodium salt's rapid degradation [1], makes this API form the optimal choice for developing solid oral dosage forms, particularly those intended for tropical climate zones (ICH Zone IV) or those manufactured using processes involving elevated temperatures (e.g., hot melt extrusion, fluid bed coating). Its superior stability profile reduces the risk of API degradation during manufacturing and storage, thereby extending shelf life and lowering the overall cost of goods by minimizing batch failure and stability-related recalls.

Enteric-Coated Delayed-Release Formulations

The lower aqueous solubility of the magnesium salt compared to the sodium salt [2] necessitates a robust and well-designed enteric coating system. This property, however, is not a disadvantage but a critical design parameter. Formulation scientists can leverage this controlled dissolution behavior to achieve a desired delayed-release profile, ensuring the acid-labile pantoprazole is protected in the stomach and efficiently released in the duodenum. This makes the dihydrate form particularly well-suited for developing generics of Tecta® or novel extended-release formulations where precise and reproducible gastric resistance is paramount [3].

GERD Clinical Research

For clinical research organizations (CROs) and academic centers conducting investigator-initiated trials on gastroesophageal reflux disease (GERD) or other acid-related disorders, the use of pantoprazole magnesium dihydrate is supported by high-level clinical evidence. The 4-week healing superiority (72.7% vs. 66.2% for sodium salt) demonstrated in a randomized controlled trial [4] provides a compelling scientific rationale for selecting this specific salt form as the investigational medicinal product (IMP) when a faster onset of endoscopic healing is a desired clinical outcome measure or a potential differentiator for a new therapy.

API Procurement for High-Humidity Environments

Procurement specialists and CMC teams sourcing API for manufacturing sites located in countries with high humidity and elevated ambient temperatures should prioritize pantoprazole magnesium dihydrate over the sodium sesquihydrate. The evidence from patent literature showing its superior thermal stability and lack of discoloration under stress [1] directly translates to a more robust supply chain with lower risk of API degradation during shipping, warehousing, and holding times before processing. This reduces the need for stringent, and costly, temperature-controlled logistics and storage, offering a quantifiable advantage in total cost of ownership for the API.

Application
Selection Property
Validation Focus
Thermally Stable Solid Dosage Development
Thermal process tolerance
Stability under manufacturing stress conditions
Enteric-Coated Delayed-Release Formulations
Controlled dissolution in gastric pH
Coating integrity and release profile reproducibility
Clinical Research on GERD Endpoint Response
Reported healing endpoint context
Trial-design specific endpoint consistency
Supply Chain for High-Humidity Climates
Dihydrate thermal stability
Degradation risk during storage and transit

Technical Documentation Hub

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41 linked technical documents
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